molecular formula C11H13NS B14421865 N-Phenylpent-4-enethioamide CAS No. 81114-06-9

N-Phenylpent-4-enethioamide

Cat. No.: B14421865
CAS No.: 81114-06-9
M. Wt: 191.29 g/mol
InChI Key: BGYKITJJFWGIRT-UHFFFAOYSA-N
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Description

N-Phenylpent-4-enethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This compound has a phenyl group attached to the nitrogen atom and a pent-4-enyl group attached to the sulfur atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylpent-4-enethioamide can be synthesized through several methods. One common approach involves the reaction of phenylamine with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, forming the thioamide.

Another method involves the use of ethanoic anhydride as the acylating agent. In this process, phenylamine reacts with ethanoic anhydride to form N-phenylethanamide, which is then further reacted with pent-4-enyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Phenylpent-4-enethioamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-Phenylpent-4-enethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Phenylpent-4-enethioamide involves its interaction with specific molecular targets. The sulfur atom in the thioamide group can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylethanamide: Similar structure but with an ethyl group instead of a pent-4-enyl group.

    N-Phenylprop-2-enethioamide: Similar structure but with a prop-2-enyl group.

    N-Phenylbut-3-enethioamide: Similar structure but with a but-3-enyl group.

Uniqueness

N-Phenylpent-4-enethioamide is unique due to the presence of the pent-4-enyl group, which provides additional flexibility and reactivity compared to shorter alkyl chains. This makes it a valuable compound for studying the effects of chain length on chemical and biological properties .

Properties

CAS No.

81114-06-9

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-phenylpent-4-enethioamide

InChI

InChI=1S/C11H13NS/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)

InChI Key

BGYKITJJFWGIRT-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=S)NC1=CC=CC=C1

Origin of Product

United States

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